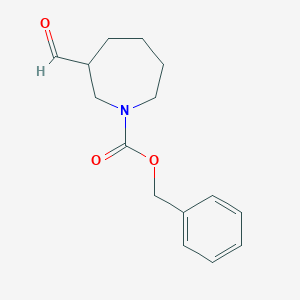
Benzyl 3-formylazepane-1-carboxylate
描述
Benzyl 3-formylazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. The presence of the formyl group (–CHO) and the benzyl ester group (–COOCH2Ph) in this compound makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-formylazepane-1-carboxylate typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization of appropriate precursors.
Introduction of Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to achieve these goals.
化学反应分析
Types of Reactions
Benzyl 3-formylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Carboxy-azepane-1-carboxylic acid benzyl ester.
Reduction: 3-Hydroxymethyl-azepane-1-carboxylic acid benzyl ester.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
科学研究应用
Benzyl 3-formylazepane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of azepane derivatives.
Industry: Used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of Benzyl 3-formylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid.
相似化合物的比较
Similar Compounds
3-Formyl-azepane-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.
3-Formyl-azepane-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Uniqueness
Benzyl 3-formylazepane-1-carboxylate is unique due to the presence of the benzyl ester group, which can influence its reactivity and biological activity. The benzyl group can provide additional steric hindrance and electronic effects compared to methyl or ethyl esters.
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
benzyl 3-formylazepane-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-11-14-8-4-5-9-16(10-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 |
InChI 键 |
QYVURVPWVKABAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC(C1)C=O)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
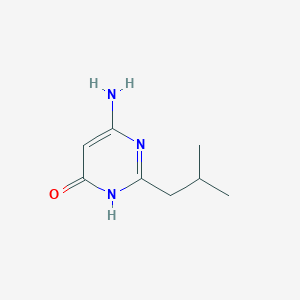
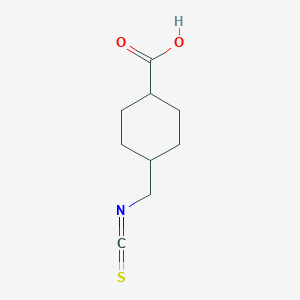
![Ethyl 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B8333517.png)
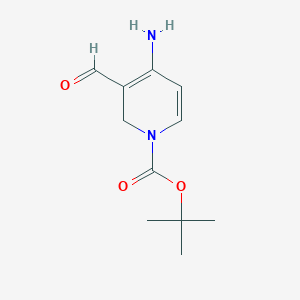
![2-chloro-N-(1,3,3-trimethylbicyclo[2,2,1]hept-2-yl)acetamide](/img/structure/B8333525.png)
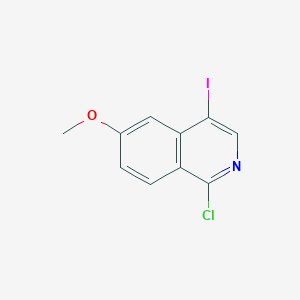
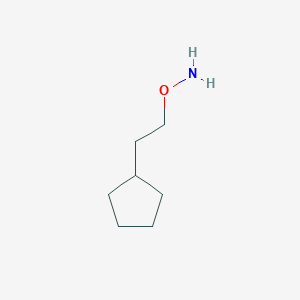
![5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid](/img/structure/B8333548.png)
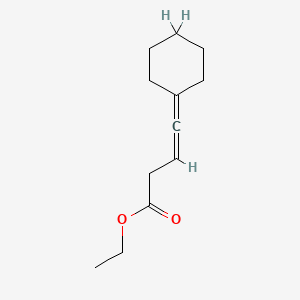

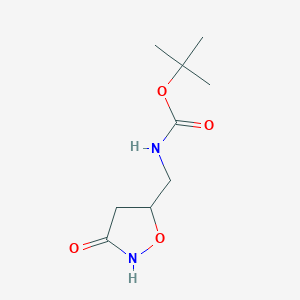
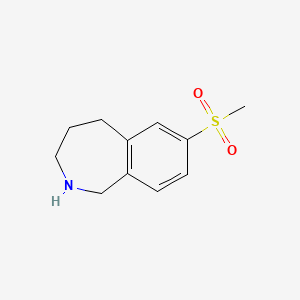
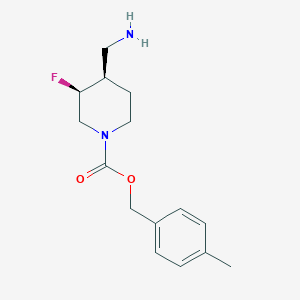
![4-[2-Phosphonomethylphenyl]-2-aminobutanoic acid](/img/structure/B8333629.png)
